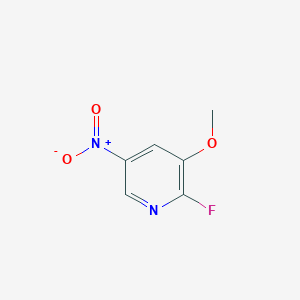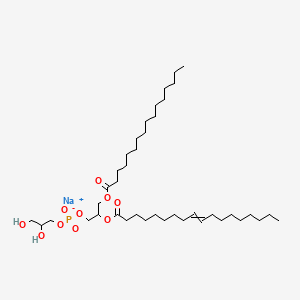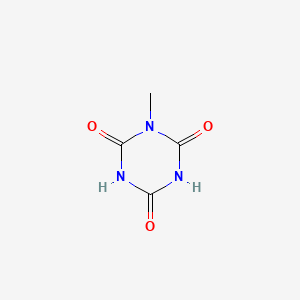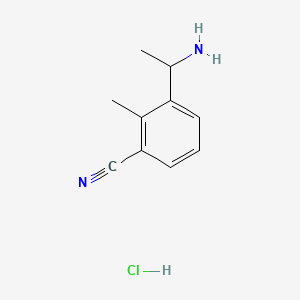
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-2-ylmethoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene are typically used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
- (4-(Tetrahydrofuran-2-YL)methoxy)pyridin-3-YL)boronic acid
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-2-YL)boronic acid
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-5-YL)boronic acid
Uniqueness: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .
Properties
Molecular Formula |
C10H14BNO4 |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2 |
InChI Key |
JPWXPRNNBBHHNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)OCC2CCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)




![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)

![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)


![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)

![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
